An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine
An In-depth Technical Guide on the Solubility and Stability of 3-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Amino-5-bromopyridine, a key intermediate in the pharmaceutical and agrochemical industries. Due to a lack of extensive published studies directly focused on the physicochemical properties of this compound, this guide also outlines established experimental protocols for determining solubility and stability, providing a framework for researchers to generate these critical data.
Core Properties of 3-Amino-5-bromopyridine
Before delving into solubility and stability, it is essential to understand the fundamental properties of 3-Amino-5-bromopyridine.
| Property | Value | Reference |
| CAS Number | 13535-01-8 | [1] |
| Molecular Formula | C₅H₅BrN₂ | [1] |
| Molecular Weight | 173.01 g/mol | [1] |
| Appearance | White to yellow to brown powder/solid | |
| Melting Point | 65-69 °C | |
| pKa (Predicted) | 3.81 ± 0.20 | Chemicalize Prediction |
Solubility Profile
Currently, there is a notable absence of publicly available quantitative data on the solubility of 3-Amino-5-bromopyridine in common aqueous and organic solvents. However, based on its chemical structure, which includes a basic amino group and a polar pyridine ring, some general solubility characteristics can be inferred. The compound is expected to exhibit some solubility in polar organic solvents. Its aqueous solubility is likely to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the amino group.
To address this data gap, a detailed experimental protocol for determining the thermodynamic solubility using the shake-flask method is provided below.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is adapted from established methodologies for active pharmaceutical ingredients (APIs).[2][3][4][5][6]
Objective: To determine the equilibrium solubility of 3-Amino-5-bromopyridine in various solvents at controlled temperatures.
Materials:
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3-Amino-5-bromopyridine
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Selected solvents (e.g., Water, pH-buffered solutions, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO))
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Volumetric flasks
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Scintillation vials or sealed flasks
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Orbital shaker with temperature control
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Centrifuge
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Syringe filters (e.g., 0.45 µm)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of 3-Amino-5-bromopyridine to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
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-
Equilibration:
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Seal the vials to prevent solvent evaporation.
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Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established through preliminary experiments where samples are taken at different time points until the concentration in solution remains constant.
-
-
Sample Preparation:
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After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
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Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 3-Amino-5-bromopyridine in the diluted sample using a validated analytical method, such as HPLC-UV.
-
-
Data Reporting:
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Calculate the solubility as the mean of at least three replicate determinations.
-
Report the solubility in units of mg/mL or mol/L, specifying the solvent and temperature.
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Logical Workflow for Solubility Determination:
Stability Profile
General Stability Considerations
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Hygroscopicity: The Safety Data Sheet (SDS) for 3-Amino-5-bromopyridine indicates that it is hygroscopic, meaning it can absorb moisture from the air. This necessitates storage in a tightly sealed container in a dry environment.
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Light Sensitivity: As with many aromatic amines, there is a potential for degradation upon exposure to light (photostability).
-
Thermal Stability: The melting point of 65-69 °C suggests that the compound is a solid at room temperature and may be susceptible to degradation at elevated temperatures.
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pH Stability: The amino group on the pyridine ring can undergo protonation in acidic conditions and may be susceptible to hydrolysis at extreme pH values. The pyridine ring itself can also be involved in degradation pathways.
-
Oxidative Stability: The amino group can be susceptible to oxidation.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[7][8][9] These studies also help in developing and validating stability-indicating analytical methods.
Objective: To investigate the degradation of 3-Amino-5-bromopyridine under various stress conditions.
Materials:
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3-Amino-5-bromopyridine
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for hydrolysis studies.
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Hydrogen peroxide (H₂O₂) for oxidative degradation.
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Temperature-controlled oven for thermal degradation.
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Photostability chamber with controlled light and UV exposure.
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Validated stability-indicating HPLC method.
Procedure:
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Acid and Base Hydrolysis:
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Dissolve 3-Amino-5-bromopyridine in solutions of varying acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations.
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Expose the solutions to different temperatures (e.g., room temperature, 60 °C) for a defined period.
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At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation and identify any degradation products.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Monitor the degradation over time at a controlled temperature.
-
Analyze samples by HPLC at various intervals.
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-
Thermal Degradation:
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Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.
-
Analyze the compound at different time points to assess for degradation.
-
-
Photostability:
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Expose the solid compound and its solution to a light source that provides both visible and UV light, according to ICH Q1B guidelines.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze both the exposed and control samples at the end of the exposure period.
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Signaling Pathway for Forced Degradation Studies:
Analytical Methodologies
A robust and validated analytical method is crucial for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Recommended HPLC Method Parameters
While a specific validated method for 3-Amino-5-bromopyridine is not published, a general reverse-phase HPLC method can be developed and validated.[10][11][12][13]
| Parameter | Recommended Starting Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis detector at a wavelength of maximum absorbance for 3-Amino-5-bromopyridine. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of 3-Amino-5-bromopyridine and provides a clear roadmap for researchers to generate the necessary experimental data. The provided protocols for solubility determination and forced degradation studies, along with recommendations for analytical method development, offer a robust framework for a thorough physicochemical characterization of this important chemical intermediate. The generation of such data is critical for its effective use in drug development and other scientific research.
References
- 1. scbt.com [scbt.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. dspace.cuni.cz [dspace.cuni.cz]
- 13. A Novel Stability Indicating RP-HPLC Analytical Method Development and Validation for the Determination of Tepotinib in… [ouci.dntb.gov.ua]
